molecular formula C19H23N3O4S B2566064 3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide CAS No. 2034401-58-4

3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

Cat. No.: B2566064
CAS No.: 2034401-58-4
M. Wt: 389.47
InChI Key: YTDRCTIDMMZRDG-UHFFFAOYSA-N
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Description

This compound features a 3-(4-methoxyphenyl)propanamide moiety linked via an ethyl chain to a benzo[c][1,2,5]thiadiazole core substituted with a methyl group at position 3 and two sulfonyl oxygen atoms (2,2-dioxide) . The benzo[c][1,2,5]thiadiazole ring system is electron-deficient, which could influence π-π stacking interactions in receptor binding.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-17-5-3-4-6-18(17)22(27(21,24)25)14-13-20-19(23)12-9-15-7-10-16(26-2)11-8-15/h3-8,10-11H,9,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDRCTIDMMZRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide , with a CAS number of 2034401-58-4 , belongs to a class of organic compounds known for their potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of 389.5 g/mol . The structure includes a thiadiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight389.5 g/mol
CAS Number2034401-58-4

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit varying degrees of anticancer activity. In particular, derivatives with the 4-methoxyphenyl substituent have shown promising results against breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) .

A comparative study highlighted that the compound exhibited weak but notable cytotoxicity towards these cancer cell lines. For instance:

  • The most active derivative in related studies showed an IC50 value of 6.6 µM against the MCF-7 cell line .
  • In vitro tests demonstrated that the compound could inhibit DNA biosynthesis in cancer cells by approximately 30% at concentrations around 100 µM .

The mechanism underlying the anticancer effects of this compound appears to involve:

  • Induction of apoptosis via activation of caspases, particularly caspase 8 , which plays a critical role in programmed cell death .
  • Interaction with various proteins associated with apoptosis, including Bcl-xl and BAX .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity .
    • Table: Cytotoxic Activity of Thiadiazole Derivatives
    CompoundIC50 (µM)Cell Line
    SCT-46.6MCF-7
    SCT-510.5MDA-MB-231
    SCT-225.0Fibroblasts
  • In Silico Studies : Computational analyses suggested a multitarget mode of action for these compounds, indicating potential interactions with multiple cellular pathways involved in cancer progression .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the formation of the thiadiazole ring and subsequent amide bond formation. The characterization is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight.

These methods ensure that the compound is synthesized correctly and is suitable for further applications.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. Compounds similar to 3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide have shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro tests against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines have demonstrated that certain derivatives exhibit significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Pharmaceutical Formulations

The compound's unique chemical structure may facilitate its use in drug formulations. Its incorporation into pharmaceutical compounds could enhance bioavailability or target specific biological pathways due to its interaction with cellular receptors or enzymes.

Material Science

The structural properties of the compound may also lend themselves to applications in material science. For example:

  • Polymer Chemistry : The incorporation of thiadiazole moieties into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance materials .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiadiazole derivatives, researchers synthesized several compounds related to this compound. These were tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated that certain modifications to the thiadiazole ring enhanced activity against specific cancer types.

CompoundCell LineIC50 (µM)Comparison Drug
APC315Doxorubicin (10)
BHT-2920Doxorubicin (12)
CSKNMC18Doxorubicin (11)

Case Study 2: Material Properties

Another study focused on the integration of thiadiazole derivatives into polymer systems. The findings suggested that polymers containing these compounds exhibited improved tensile strength and thermal resistance compared to standard polymers without such modifications.

Chemical Reactions Analysis

Reactivity Mechanisms

The compound’s reactivity is influenced by:

  • Electron-donating methoxy group : Activates the aromatic ring for electrophilic substitution.

  • Thiadiazole ring : Susceptible to oxidation (e.g., ring contraction via [3 + 2] cycloaddition with ¹O₂) .

  • Amide functionality : Hydrolyzable under acidic/basic conditions to yield carboxylic acids or amines.

Key Reactions

  • Electrophilic Aromatic Substitution

    • Example : Nitration or halogenation at the methoxyphenyl ring.

    • Influencing Factors : Electron density at para position due to methoxy group.

  • Oxidation of Thiadiazole

    • Mechanism :

      • Step 1 : [3 + 2] cycloaddition of ¹O₂ with thiadiazole to form endoperoxide intermediates .

      • Step 2 : Cleavage of C3–C4 bond and formation of N2–C4 amide bond, yielding oxidized thiadiazoles .

    • Conditions : Light irradiation (420 nm), air atmosphere .

  • Amide Hydrolysis

    • Products : 3-(4-methoxyphenyl)propanoic acid and 2-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethylamine.

Comparative Reaction Data

Reaction Conditions Outcome Relevance to Target Compound
Thiadiazole ring contractionLight irradiation, ¹O₂, airFormation of oxidized thiadiazoles (e.g., 1,2,5-thiadiazol-3(2H)-one 1-oxide)Direct analogy to thiadiazole moiety
Amide couplingPalladium catalyst, DMF, room temperatureHigh-yield amide bond formationCritical for synthesizing target compound
Thiadiazole formationIsothiocyanates + acid hydrazides2-substituted-1,3,4-thiadiazoles under reflux Parallel to thiadiazole ring synthesis

Structural and Mechanistic Insights

  • X-ray Crystallography : Confirms stereochemistry and bond angles, critical for predicting reactivity .

  • Computational Modeling : CASPT2/6-31G** calculations reveal transition states (e.g., TS(4a-5a)2 at +21.7 kcal/mol) for thiadiazole oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

The compound’s benzo[c][1,2,5]thiadiazole 2,2-dioxide core distinguishes it from analogs with simpler thiadiazole or benzothiazole systems. Key structural comparisons include:

Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound Benzo[c][1,2,5]thiadiazole dioxide 3-methyl, 2,2-dioxide, ethyl-linked propanamide with 4-methoxyphenyl Likely involves condensation of a benzothiadiazole precursor with a propanamide intermediate .
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-Trioxo-1,2-Benzothiazol-2-yl)propanamide Benzothiazole trioxide 1,1,3-trioxide, propanamide with 2,4-dimethoxyphenyl Condensation of benzothiazole sulfonic acid derivatives with activated amides.
N-[2-(4-Chlorophenyl)ethyl]-3-(4-Methoxyphenyl)propanamide None (linear chain) 4-chlorophenyl ethyl, 4-methoxyphenyl propanamide Direct amidation of 3-(4-methoxyphenyl)propanoic acid with 2-(4-chlorophenyl)ethylamine.
2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-Thiadiazole Imidazo-thiadiazole 4-fluoro-3-nitrophenyl, 4-methoxyphenyl Condensation of thiadiazol-2-amine with phenacyl bromide in ethanol .

Pharmacological Relevance

While direct activity data for the target compound is unavailable, structurally related compounds exhibit notable bioactivities:

  • Antitumor Activity: Quinazolinone-linked propanamides (e.g., compound 14 in ) show in vitro antitumor activity via kinase inhibition .
  • Antimicrobial Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) demonstrate antimicrobial properties .
  • Enhanced Bioavailability : The 4-methoxyphenyl group, present in the target compound and analogs, is associated with improved pharmacokinetics in CNS-targeting drugs .

Key Structural and Functional Differences

Feature Target Compound Closest Analog () Impact on Properties
Core Heterocycle Benzo[c][1,2,5]thiadiazole dioxide Benzothiazole trioxide Higher electron deficiency in the target may enhance binding to aromatic receptors.
Sulfur Oxidation 2,2-Dioxide 1,1,3-Trioxide Trioxide groups in may increase solubility but reduce metabolic stability.
Aromatic Substituent 4-Methoxyphenyl 2,4-Dimethoxyphenyl Dimethoxy groups in could enhance antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide?

  • Methodology :

  • Stepwise coupling : Use HBTU or DCC as coupling agents for amide bond formation between the 4-methoxyphenylpropanoyl moiety and the benzo[c][1,2,5]thiadiazole-ethylamine derivative. Optimize solvent conditions (e.g., DMF or DMSO) with triethylamine as a base .
  • Cyclization : For the benzo[c][1,2,5]thiadiazole core, employ iodine-mediated cyclization of thiourea precursors in acetonitrile or DMF, followed by sulfonation with H2O2/AcOH to introduce the 2,2-dioxide group .
    • Characterization : Confirm intermediates via TLC and final product purity via HPLC (>95%).

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • 1H/13C-NMR : Identify the methoxyphenyl singlet (~δ 3.8 ppm for OCH3), sulfone resonances (δ 130-140 ppm for SO2 in 13C-NMR), and amide protons (δ 6.5-8.0 ppm) .
  • FT-IR : Validate sulfone groups (asymmetric stretching at ~1300 cm<sup>−1</sup>), amide C=O (1650-1700 cm<sup>−1</sup>), and methoxy C-O (1250 cm<sup>−1</sup>) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) to confirm stoichiometry .

Q. What initial biological screening approaches are suitable for this compound?

  • In vitro assays : Test anticancer activity via MTT assays (e.g., against HeLa or MCF-7 cell lines) at 1–100 µM concentrations .
  • Enzyme inhibition : Screen against proteases or kinases (e.g., immunoproteasome) using fluorogenic substrates, with IC50 determination .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like the immunoproteasome β5i subunit. Prioritize binding poses with hydrogen bonds to sulfone groups and π-π stacking with the methoxyphenyl ring .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å) to validate binding modes .

Q. What strategies optimize reaction yields in complex multi-step syntheses?

  • Solvent optimization : Replace dioxane with acetonitrile for cyclization steps to improve yields (e.g., from 28% to >60%) .
  • Catalyst screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling of aryl fragments, monitoring progress via <sup>19</sup>F-NMR (if fluorinated intermediates) .

Q. How to design SAR studies to explore structural modifications?

  • Variations :

  • Replace 4-methoxyphenyl with 4-fluorophenyl or pyridyl groups to assess electronic effects on bioactivity .
  • Modify the benzo[c][1,2,5]thiadiazole sulfone to a sulfonamide to alter solubility .
    • Assays : Compare IC50 values across analogs in enzyme inhibition or cytotoxicity assays. Use ANOVA for statistical significance (p <0.05) .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Contradiction analysis : If NMR peaks for the ethyl linker are split, check for rotameric equilibria via variable-temperature NMR (25–60°C) .
  • Impurity identification : Use LC-MS to detect byproducts (e.g., desulfonated intermediates) and optimize purification with silica gel chromatography (EtOAc/hexane gradients) .

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